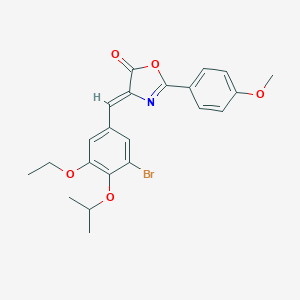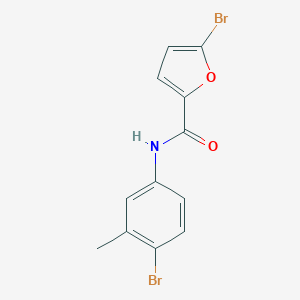![molecular formula C26H17F3N4O B283900 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of COX-2 activity and activation of the caspase pathway. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. The activation of the caspase pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and anti-cancer properties. It has been found to reduce the production of prostaglandins, which play a crucial role in the inflammatory response. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and human trials.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Synthesis of analogs of this compound to explore their biological activities.
4. Investigation of the mechanism of action of this compound to gain a better understanding of its biological activities.
5. Development of novel drug delivery systems to enhance the efficacy and bioavailability of this compound.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the activity of COX-2 and activate the caspase pathway. Further studies are needed to determine its safety and efficacy in animal models and human trials and to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The first step is the reaction between 4-phenylbenzaldehyde and ethylacetoacetate to form 4-phenyl-3-buten-2-one. The second step involves the reaction between 4-phenyl-3-buten-2-one and 3-(trifluoromethyl)phenylhydrazine to form 4-(3-(trifluoromethyl)phenyl)-3-buten-2-one hydrazone. The third step is the reaction between 4-(3-(trifluoromethyl)phenyl)-3-buten-2-one hydrazone and ethyl cyanoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also induces apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C26H17F3N4O |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
6-amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H17F3N4O/c27-26(28,29)19-8-4-7-18(13-19)21-20(14-30)24(31)34-25-22(21)23(32-33-25)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-13,21H,31H2,(H,32,33) |
InChI-Schlüssel |
BGLNYKNXTBARPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-chloro-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283817.png)





![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)

![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
